molecular formula C11H11NO3 B117178 1-Acetylindoline-5-carboxylic acid CAS No. 153247-93-9

1-Acetylindoline-5-carboxylic acid

Cat. No. B117178
M. Wt: 205.21 g/mol
InChI Key: KRXHHESVJTVORG-UHFFFAOYSA-N
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Description

“1-Acetylindoline-5-carboxylic acid” is a chemical compound with the CAS Number: 153247-93-9 . It has a molecular weight of 205.21 and its IUPAC name is 1-acetyl-5-indolinecarboxylic acid . It is a useful research chemical .


Molecular Structure Analysis

The InChI code for “1-Acetylindoline-5-carboxylic acid” is 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific reactions involving “1-Acetylindoline-5-carboxylic acid” are not detailed in the search results, carboxylic acids and their derivatives are known to undergo a variety of reactions. For instance, they can react with alcohols to form esters, with amines to form amides, and with Thionyl Chloride to form acid chlorides .


Physical And Chemical Properties Analysis

“1-Acetylindoline-5-carboxylic acid” is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Photolabile Protecting Groups and Photoactivation of Carboxylic Acids

1-Acetylindoline-5-carboxylic acid derivatives, like 5‐Bromo‐7‐nitroindoline, are used as photolabile protecting groups and for photoactivation in acylation reactions. This application is essential in synthetic chemistry, especially in the synthesis of complex molecules (Michael, 2009).

Synthesis of Methyl Nitroindole Carboxylates

In the field of organic synthesis, 1-Acetylindoline-5-carboxylic acid derivatives are key intermediates. For instance, the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, with subsequent steps leading to methyl 6-nitroindole-2-carboxylate, demonstrates its role in the synthesis of complex organic compounds (Lavrenov et al., 2002).

Design of New Stable Secondary Structures

1-Acetylindoline-5-carboxylic acid derivatives are also significant in the design of new materials. Methyl (S)-1-acetylindoline-2-carboxylate, a derivative, shows unique conformational properties that make it suitable for the design of different secondary structures in material sciences (Pollastrini et al., 2021).

Microwave-Mediated Drying of Pharmaceuticals

In pharmaceutical manufacturing, derivatives of 1-Acetylindoline-5-carboxylic acid, like (S)-N-acetylindoline-2-carboxylic acid, are important. A study on microwave-mediated drying processes for such compounds highlights their significance in developing more efficient pharmaceutical production techniques (Pinchukova et al., 2010).

Racemization in Organic Synthesis

The racemization of N-acetylindoline-2-carboxylic acid under microwave heating is an important process in organic synthesis, demonstrating the compound's relevance in creating enantiomerically pure substances (Dressen et al., 2009).

Photorelease of Carboxylic Acids

1-Acetylindoline derivatives are vital in studies exploring the photorelease mechanisms of carboxylic acids, impacting fields like photochemistry and pharmaceutical sciences (Morrison et al., 2002).

Multicomponent Reaction Strategy in Organic Synthesis

Organocatalyzed reactions involving 1-acetylindoline derivatives provide an efficient approach to synthesize complex organic structures, such as 1H-pyrido[3,2-b]indoles, which are significant in pharmaceutical chemistry (Jiang et al., 2016).

properties

IUPAC Name

1-acetyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHHESVJTVORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415392
Record name 1-acetylindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylindoline-5-carboxylic acid

CAS RN

153247-93-9
Record name 1-acetylindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The benzyl 1-acetyl-1H-indole-5-carboxylate (550 mg) obtained above was suspended in ethanol (9 ml). 10% Palladium on carbon was added thereto, and the mixture was stirred for 16 hours at room temperature in a hydrogen atmosphere. Insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. Precipitated crystals were collected by filtration, washed with ether and dried under reduced pressure to give the title compound (180 mg, Y.:48%).
Name
benzyl 1-acetyl-1H-indole-5-carboxylate
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Izumi, K Kohei, S Murakami - Journal of heterocyclic …, 1993 - Wiley Online Library
… ,8b‐dimethyl‐3,3a,4,8b‐tetrahydro‐2H‐furo[3,2‐b]indol‐2‐one, furthermore, the oxidation of 1‐acetylindoline proceeded to the formation of 2, 5 and 1‐acetylindoline‐5‐carboxylic acid. …
Number of citations: 9 onlinelibrary.wiley.com
EC Cho, CY Liu, DW Tang, HY Lee - Journal of Enzyme Inhibition …, 2021 - Taylor & Francis
Five pathways involving different ring structures led to generation of fourteen thienylbenzamides (7–20) which display the structure-activity relationships of class I HDAC inhibitors. All …
Number of citations: 1 www.tandfonline.com

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